molecular formula C17H23ClN2O2 B15344291 1-(1,1-Diethyl-2-propynyl)-3-azetidinol phenylcarbamate (ester) hydrochloride CAS No. 60752-94-5

1-(1,1-Diethyl-2-propynyl)-3-azetidinol phenylcarbamate (ester) hydrochloride

Cat. No.: B15344291
CAS No.: 60752-94-5
M. Wt: 322.8 g/mol
InChI Key: ZSJIQGGOERQXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Identifiers The compound 1-(1,1-Diethyl-2-propynyl)-3-azetidinol phenylcarbamate (ester) hydrochloride is a carbamate ester derivative featuring:

  • An azetidine (4-membered nitrogen-containing ring) substituted with a diethylpropynyl group at the 1-position.
  • A phenylcarbamate ester moiety at the 3-position of the azetidinol ring.
  • A hydrochloride salt form, enhancing solubility and stability.

Synonyms and CAS Number

  • Synonyms: Ethylcarbamic acid 1-(1,1-diethyl-2-propynyl)-3-azetidinyl ester hydrochloride; Carbamic acid, ethyl-, 1-(1,1-diethyl-2-propynyl)-3-azetidinyl ester, monohydrochloride .
  • CAS No.: 60752-83-2 .

Properties

CAS No.

60752-94-5

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-phenylcarbamate;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-4-17(5-2,6-3)19-12-15(13-19)21-16(20)18-14-10-8-7-9-11-14;/h1,7-11,15H,5-6,12-13H2,2-3H3,(H,18,20);1H

InChI Key

ZSJIQGGOERQXHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(1,1-Diethyl-2-propynyl)-3-azetidinol phenylcarbamate hydrochloride 60752-83-2 C₁₉H₂₇ClN₂O₂ ~348.9 (estimated) Diethylpropynyl, azetidine, phenylcarbamate 4-membered azetidine ring; bulky alkyne substituent
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride 105601-13-6 C₁₃H₂₁ClN₂O₂ 272.77 Dimethylaminoethyl, phenylcarbamate Smaller substituents; tertiary amine enhances solubility
1:4-Di-p-hydroxyethylpiperazine phenylcarbamate hydrochloride N/A Not provided N/A Piperazine ring, phenylcarbamate 6-membered piperazine ring; historical use in local anesthetics
3-Methylbut-2-en-1-yl phenylcarbamate N/A C₁₂H₁₅NO₂ 205.25 Simple alkenyl chain, phenylcarbamate Lacks nitrogen heterocycle; basic carbamate ester

Functional Group and Pharmacological Implications

The phenylcarbamate group in the target compound may confer resistance to enzymatic degradation .

In contrast, piperazine derivatives (6-membered) offer conformational flexibility, as seen in historical anesthetics .

Substituent Effects: The diethylpropynyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may alter solubility and metabolic pathways. Comparatively, the dimethylaminoethyl group in 105601-13-6 enhances hydrophilicity and ionic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.